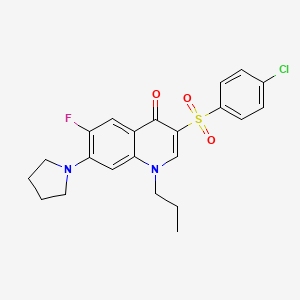

3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

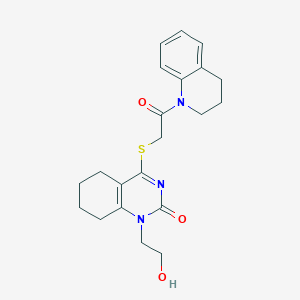

“3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one” is a quinoline derivative. Quinoline derivatives are a class of compounds that have been extensively studied for their wide range of biological activities, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .

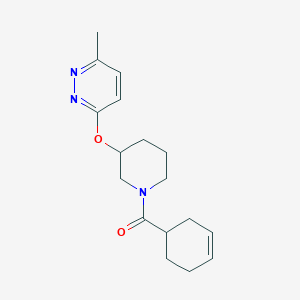

Molecular Structure Analysis

The molecular structure of this compound includes a quinoline ring, which is a heterocyclic compound containing two fused rings, a benzene ring and a pyridine ring. It also has various substituents, including a chlorophenylsulfonyl group, a fluorine atom, a propyl group, and a pyrrolidinyl group. These substituents can significantly influence the compound’s physical, chemical, and biological properties .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, depending on the substituents present on the ring. These can include electrophilic and nucleophilic substitutions, reductions, and oxidations . The specific reactions that this compound can undergo would depend on the conditions and reagents used.

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties such as solubility, melting point, and reactivity . The specific physical and chemical properties of this compound are not available in the literature I have access to.

Scientific Research Applications

Synthesis and Chemical Properties

Research has been conducted on the synthesis of new sulfonamide derivatives, including those with a quinolin-4(1H)-one backbone, to explore their potential biological activities. For example, a study by Cumaoğlu et al. (2015) discusses the synthesis of compounds bearing a sulfonamide fragment and their evaluation for in vitro anti-cancer activity against various cancer cell lines. These compounds have shown significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes, suggesting their potential as therapeutic agents in cancer treatment (Cumaoğlu et al., 2015).

Anticancer Activity

The anticancer activity of sulfonamide derivatives, including those related to quinolin-4(1H)-one, has been a significant area of interest. The study by Cumaoğlu et al. (2015) indicates that these compounds can induce apoptosis in cancer cells through the activation of apoptotic genes, mediated by the activation of p38, demonstrating the potential therapeutic applications of such compounds in oncology.

Antimicrobial and Antifungal Activity

Sulfonamide derivatives, including quinolin-4(1H)-one based compounds, have also been explored for their antimicrobial and antifungal properties. A study by Fadda et al. (2016) synthesized novel functionalized N-sulfonates containing quinolinyl groups and evaluated their antimicrobial and antifungal activities. Among the tested compounds, some showed high activity against Gram-positive and Gram-negative bacteria, as well as tested fungi, highlighting their potential as antimicrobial agents (Fadda, El-Mekawy, & AbdelAal, 2016).

Neuroprotective and Procognitive Activity

Quinolin-4(1H)-one derivatives have also been investigated for their potential neuroprotective and procognitive activities. For instance, Grychowska et al. (2019) explored dual 5-HT6 and D3 receptor antagonists in a group of 1H-Pyrrolo[3,2-c]quinolines, demonstrating their neuroprotective properties against astrocyte damage induced by doxorubicin and their procognitive properties in animal models. This suggests the potential application of such compounds in treating cognitive decline associated with neurodegenerative disorders (Grychowska et al., 2019).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely, depending on their structure and the target they interact with. Many quinoline derivatives have been found to interact with various enzymes and receptors, influencing a variety of biological processes . The specific mechanism of action of this compound is not available in the literature I have access to.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical, chemical, and biological properties. Some quinoline derivatives have been associated with toxicity issues, but these can vary widely depending on the specific compound . The specific safety and hazards of this compound are not available in the literature I have access to.

Future Directions

Quinoline derivatives are a promising class of compounds for drug discovery, due to their wide range of biological activities. Future research could involve the synthesis of new quinoline derivatives, investigation of their biological activities, and optimization of their properties for potential therapeutic applications .

properties

IUPAC Name |

3-(4-chlorophenyl)sulfonyl-6-fluoro-1-propyl-7-pyrrolidin-1-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClFN2O3S/c1-2-9-26-14-21(30(28,29)16-7-5-15(23)6-8-16)22(27)17-12-18(24)20(13-19(17)26)25-10-3-4-11-25/h5-8,12-14H,2-4,9-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRCITICNSLFIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClFN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-chlorophenyl)sulfonyl)-6-fluoro-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Phenylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B2539991.png)

![2-{[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B2539993.png)

![N-(2-chlorobenzyl)-2-[(5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio]acetamide](/img/structure/B2539996.png)

![6-(3,4-Difluorobenzoyl)-2-(4-fluorophenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/no-structure.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2540006.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine](/img/structure/B2540007.png)

![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2540010.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B2540011.png)